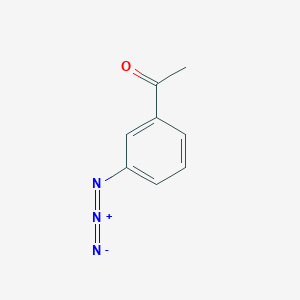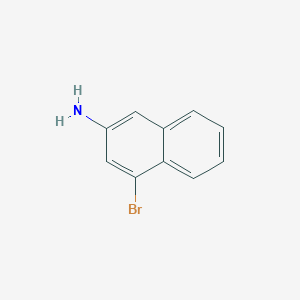
4-Bromo-2-(trifluoromethyl)benzaldehyde
概要
説明
4-Bromo-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O . It is a derivative of benzaldehyde, with a bromine atom at the 4th position and a trifluoromethyl group at the 2nd position of the benzene ring .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethyl)benzaldehyde consists of a benzene ring with a bromine atom, a trifluoromethyl group, and an aldehyde group attached to it . The InChI code for this compound is 1S/C8H4BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H .科学的研究の応用
Metalations and Functionalizations
4-Bromo-2-(trifluoromethyl)benzaldehyde and its derivatives have been a subject of interest in the field of metalations and functionalizations. This includes the conversion of similar compounds into various carboxylic acids, as well as their selective deprotonation and subsequent carboxylation. Such studies contribute to the broader understanding of chemical synthesis techniques (Cottet et al., 2004).
Catalysis in Organic Synthesis
The compound is also relevant in catalysis within organic synthesis. For instance, its analogs have been used in the generation of o-quinodimethane intermediates, employing N-heterocyclic carbenes, leading to functionalized 1-isochromanones. This highlights its role in novel synthetic methodologies (Janssen‐Müller et al., 2016).
Crystallography and Material Sciences
In crystallography and material sciences, 4-Bromo-2-(trifluoromethyl)benzaldehyde derivatives have been synthesized and analyzed through techniques like X-ray diffraction and vibrational spectroscopy. These studies provide insights into molecular structures, electronic properties, and various chemical interactions (Arunagiri et al., 2018).
Photolabile Protecting Groups
The compound's derivatives are being explored as photolabile protecting groups for aldehydes and ketones. Such research is fundamental in developing materials sensitive to light, which can have applications in photochemistry and materials science (Lu et al., 2003).
Magnetic Properties in Chemistry
4-Bromo-2-(trifluoromethyl)benzaldehyde is also a component in the study of magnetic properties in chemistry. Its analogs have been used in the synthesis of tetranuclear complexes, aiding in understanding the magnetic interactions and properties of such compounds (Zhang et al., 2013).
Synthetic Improvements in Organic Chemistry
Furthermore, its analogs are involved in improving synthetic processes, demonstrating the compound's significance in enhancing the efficiency and yield of various chemical syntheses (Feng, 2002).
Palladium-Catalyzed Reactions
Its derivatives have been synthesized from benzaldehydes using a sequence involving palladium-catalyzed ortho-bromination, highlighting its utility in complex organic reactions (Dubost et al., 2011).
Kinetics and Mechanism in Organic Reactions
The kinetics and mechanism of reactions involving its analogs have been studied, providing valuable insights into the dynamics of chemical reactions and their optimization (Dehdab et al., 2014).
Safety and Hazards
As with all chemicals, 4-Bromo-2-(trifluoromethyl)benzaldehyde should be handled with care. It is recommended to wear personal protective equipment, avoid contact with skin and eyes, and use only under a chemical fume hood . It is also advised to avoid breathing dust and to not ingest the compound .
作用機序
Target of Action
It’s known that benzaldehyde derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
As a benzaldehyde derivative, it may interact with its targets through covalent or non-covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Benzaldehyde derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The bioavailability of this compound would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)benzaldehyde . These factors could include temperature, pH, and the presence of other substances that could interact with the compound .
特性
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPHDFGNNBHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479680 | |
| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
861928-27-0 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861928-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


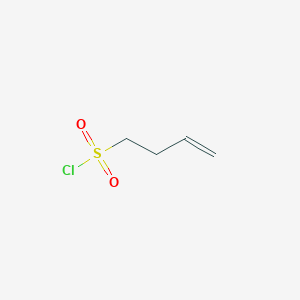
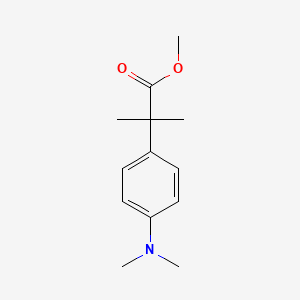
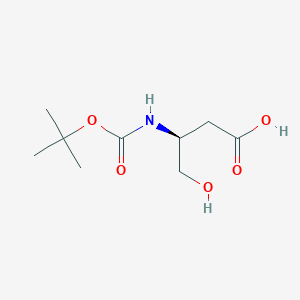
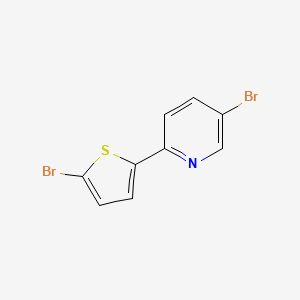



![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)

